molecular formula C19H21N3O B12906290 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole CAS No. 62078-65-3

3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole

Cat. No.: B12906290
CAS No.: 62078-65-3
M. Wt: 307.4 g/mol
InChI Key: YXYYGMVUSYXELT-UHFFFAOYSA-N
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Description

3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole, a potential synthetic route could involve the reaction of a phenyl-substituted nitrile oxide with a suitable alkyne under mild conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: A simpler isoxazole derivative with similar biological activities.

    4-Phenylisoxazole: Another isoxazole derivative with potential therapeutic applications.

    5-Phenylisoxazole: Known for its antimicrobial properties.

Uniqueness

3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is unique due to the presence of the phenyl(1,2,2-trimethylhydrazinyl)methyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

CAS No.

62078-65-3

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1,1,2-trimethyl-2-[phenyl-(3-phenyl-1,2-oxazol-4-yl)methyl]hydrazine

InChI

InChI=1S/C19H21N3O/c1-21(2)22(3)19(16-12-8-5-9-13-16)17-14-23-20-18(17)15-10-6-4-7-11-15/h4-14,19H,1-3H3

InChI Key

YXYYGMVUSYXELT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C)C(C1=CC=CC=C1)C2=CON=C2C3=CC=CC=C3

Origin of Product

United States

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